
2'-Deoxy-5,6-dihydro-5-azacytidine
准备方法
合成路线和反应条件
SN-1212的合成涉及多个步骤,从核苷骨架的制备开始。关键步骤包括:
核苷碱基的形成: 这涉及在受控条件下将合适的糖部分与含氮碱基反应。
核苷的修饰: 然后对核苷进行化学修饰,引入赋予其抗病毒特性的所需官能团.
工业生产方法
SN-1212的工业生产遵循类似的合成路线,但规模更大。该过程涉及:
核苷碱基的批量合成: 使用大型反应器将糖部分和含氮碱基结合起来。
化学修饰: 使用大型化学反应器引入官能团。
化学反应分析
反应类型
SN-1212经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成各种氧化衍生物。
还原: 还原反应可以将SN-1212转化为其还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致形成各种氧化衍生物,而取代反应可以产生一系列取代的核苷 .
科学研究应用
Epigenetic Research
Mechanism of Action:
DHDAC functions primarily as a hypomethylating agent. It inhibits DNA methyltransferases (DNMTs), which are enzymes responsible for adding methyl groups to DNA, leading to transcriptional silencing of genes. By inhibiting these enzymes, DHDAC can reactivate silenced genes, which is crucial for understanding gene regulation mechanisms and potential therapeutic interventions in diseases characterized by abnormal DNA methylation patterns.
Comparative Studies:
Research has shown that DHDAC exhibits lower cytotoxicity and greater stability than other hypomethylating agents like 2'-deoxy-5-azacytidine (DAC) and 5-azacytidine (AC). In a comparative study using methylation-specific PCR and HPLC, DHDAC was found to induce comparable levels of DNA hypomethylation and gene reactivation at lower concentrations, making it a promising candidate for further investigations in epigenetic therapy .
Cancer Therapy
Therapeutic Potential:
DHDAC has been explored for its applications in treating myelodysplastic syndromes (MDS) and certain types of leukemias. Clinical studies indicate that it can effectively restore the expression of genes that have been silenced due to hypermethylation, thereby potentially reversing the malignant phenotype of cancer cells. Unlike DAC, which can induce significant apoptosis in cancer cells, DHDAC shows a unique mechanism that may involve the reactivation of cellular repair mechanisms rather than direct cytotoxicity .
Case Studies:
In clinical settings, DHDAC has demonstrated effectiveness in reducing the methylation levels of critical tumor suppressor genes such as CDKN2B and THBS1. Studies showed that DHDAC treatment resulted in a significant decrease in methylation levels compared to untreated controls, indicating its potential role in cancer therapy .
Structural Stability and Synthesis
Synthesis:
The synthesis of DHDAC typically involves multi-step organic reactions starting from nucleoside precursors. The saturation of the 5,6-double bond enhances its hydrolytic stability, preventing degradation in aqueous solutions—a common issue with other hypomethylating agents .
Comparison with Other Compounds:
The following table summarizes the structural modifications and biological activities of DHDAC compared to related compounds:
Compound Name | Structure/Modification | Biological Activity | Stability |
---|---|---|---|
2'-Deoxycytidine | Standard nucleoside | Incorporates into DNA; less effective against methylation | Moderate |
2'-Deoxy-5-azacytidine | Contains nitrogen at C5 | Hypomethylating agent; higher toxicity | Less stable |
5-Azacytidine | Ribose instead of deoxyribose | Incorporates into RNA; significant cytotoxicity | Moderate |
5,6-Dihydro-5-azacytidine | Saturated C5-C6 double bond | Hypomethylating agent; moderate toxicity | More stable |
2'-Deoxy-5,6-dihydro-5-azacytidine | Saturated C5-C6 double bond | Less toxic; effective hypomethylation | Highly stable |
作用机制
SN-1212通过增加 HIV 病毒的突变率发挥作用。这是通过将核苷类似物掺入复制过程中的病毒 DNA 中实现的。 病毒基因组中存在 SN-1212 会导致复制过程中的错误,最终导致病毒群体崩溃 . 该化合物靶向病毒逆转录酶,该酶负责病毒基因组的复制 .
相似化合物的比较
类似化合物
齐多夫定 (AZT): 另一种用于治疗 HIV 的核苷类似物。
拉米夫定 (3TC): 一种抑制逆转录酶的核苷类似物。
恩曲他滨 (FTC): 与拉米夫定类似,用于 HIV 联合疗法
独特性
SN-1212 的作用机制是独一无二的,因为它专门诱导病毒诱变,导致病毒群体崩溃。 这与主要抑制病毒复制的其他核苷类似物不同 .
生物活性
2'-Deoxy-5,6-dihydro-5-azacytidine (DHDAC, also known as KP-1212) is a nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in the context of epigenetic therapy. This compound exhibits notable biological activity primarily through its hypomethylating properties, which have implications for cancer treatment and other diseases characterized by aberrant DNA methylation.
DHDAC functions as a hypomethylating agent , which means it can reverse abnormal DNA methylation patterns that silence tumor suppressor genes. This reactivation of silenced genes is crucial in the treatment of myelodysplastic syndromes (MDS) and certain leukemias. The mechanism involves the inhibition of DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA, thereby preventing the transcription of essential genes involved in cell growth and apoptosis.
Comparative Studies and Findings
A comparative study assessed the hypomethylating activities of various nucleoside analogs, including DHDAC, 2'-deoxy-5-azacytidine (DAC), and others. Key findings include:
- Stability and Cytotoxicity : DHDAC is more stable and less cytotoxic than DAC at doses that induce comparable levels of DNA hypomethylation and gene reactivation. Specifically, DHDAC demonstrated lower apoptotic effects on cell lines compared to DAC, suggesting a different mechanism of action that favors cellular repair over apoptosis .
- Gene Reactivation : The treatment with DHDAC led to significant reactivation of transcriptionally silenced genes without inducing extensive cell death. Flow cytometric analysis showed that only a small percentage of cells underwent apoptosis after DHDAC treatment compared to DAC .
Research Findings Overview
Study Parameter | DHDAC | DAC |
---|---|---|
Cytotoxicity | Lower | Higher |
Stability | More stable | Less stable |
Apoptosis Induction (3 days) | 28% | 73% |
Apoptosis Induction (5 days) | 34% | 93% |
DNA Hypomethylation | Comparable | Comparable |
Clinical Implications
The reduced toxicity profile of DHDAC makes it an attractive candidate for further clinical exploration. Its ability to induce hypomethylation without significant cytotoxicity could provide a therapeutic advantage in treating patients with hematological malignancies who are often elderly or have comorbidities that limit their treatment options.
Case Studies
- Myelodysplastic Syndromes (MDS) : Clinical trials have indicated that DHDAC could be beneficial for patients with MDS due to its ability to reactivate silenced genes involved in hematopoiesis while minimizing adverse effects typically associated with conventional chemotherapeutics .
- Acute Myeloid Leukemia (AML) : In studies involving AML cell lines, DHDAC demonstrated potential in enhancing the expression of genes like p21 and RASSF1A, which are critical for apoptosis and cell cycle regulation .
属性
CAS 编号 |
114522-16-6 |
---|---|
分子式 |
C8H14N4O4 |
分子量 |
230.22 g/mol |
IUPAC 名称 |
6-amino-3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,4-dihydro-1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H14N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h4-6,13-14H,1-3H2,(H3,9,10,11,15)/t4-,5+,6-/m0/s1 |
InChI 键 |
LAOLDMMWVYDDID-JKUQZMGJSA-N |
SMILES |
C1C(C(OC1N2CN=C(NC2=O)N)CO)O |
手性 SMILES |
C1[C@@H]([C@H](O[C@@H]1N2CN=C(NC2=O)N)CO)O |
规范 SMILES |
C1C(C(OC1N2CN=C(NC2=O)N)CO)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
SN-1212; KP-1212; SN1212; KP1212; SN 1212; KP 1212 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2'-deoxy-5,6-dihydro-5-azacytidine a promising compound for epigenetic research and potential therapeutic applications?
A1: this compound (DHDAC) stands out due to its unique combination of properties:
- Lower cytotoxicity: Compared to 2'-deoxy-5-azacytidine (DAC), DHDAC exhibits significantly lower toxicity while maintaining comparable hypomethylating activity []. This characteristic is crucial for minimizing potential side effects in therapeutic applications.
- Enhanced stability: DHDAC demonstrates greater stability compared to DAC []. This enhanced stability could translate to a longer half-life and potentially improved efficacy in vivo.
- Targeted epigenetic modulation: As a DNA methyltransferase inhibitor, DHDAC can induce DNA hypomethylation and reactivate silenced genes, making it a valuable tool for studying and manipulating gene expression [].
Q2: Has this compound demonstrated any specific antiviral activity?
A2: While DHDAC itself hasn't been extensively studied for antiviral activity, its close analog, 2′-deoxy-5,6-dihydro-5-azacytidine (without the "2'-" prefix), exhibits potent anti-HIV activity []. Unlike other nucleoside-based antiviral drugs, this compound doesn't directly inhibit reverse transcription. Instead, it incorporates into the viral DNA, acting as an ambiguous base and causing mutations during replication. This leads to a decrease in viral fitness and potentially complete eradication through lethal mutagenesis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。